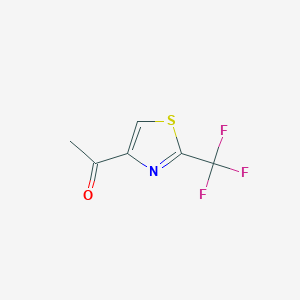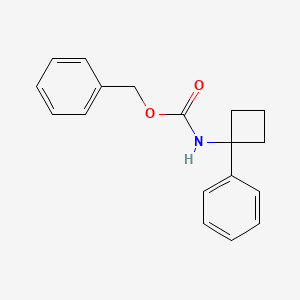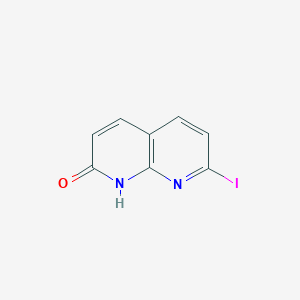
7-Iodo-1,8-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-1,8-naphthyridin-2(1H)-one is a chemical compound belonging to the naphthyridine family. Naphthyridines are heterocyclic aromatic organic compounds that contain a pyridine ring fused to another pyridine ring. The presence of an iodine atom at the 7th position and a keto group at the 2nd position makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-1,8-naphthyridin-2(1H)-one typically involves the iodination of 1,8-naphthyridin-2(1H)-one. This can be achieved through electrophilic substitution reactions using iodine or iodine-containing reagents under specific conditions. The reaction may require a catalyst and an appropriate solvent to facilitate the iodination process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could convert the keto group to an alcohol group, forming 7-iodo-1,8-naphthyridin-2-ol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction would produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-Iodo-1,8-naphthyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
Medicine
In medicine, derivatives of 1,8-naphthyridine have been studied for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. This compound may serve as a lead compound for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Iodo-1,8-naphthyridin-2(1H)-one would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridin-2(1H)-one: The parent compound without the iodine atom.
7-Bromo-1,8-naphthyridin-2(1H)-one: A similar compound with a bromine atom instead of iodine.
7-Chloro-1,8-naphthyridin-2(1H)-one: A similar compound with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom at the 7th position in 7-Iodo-1,8-naphthyridin-2(1H)-one may confer unique reactivity and properties compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s chemical behavior and interactions.
Properties
IUPAC Name |
7-iodo-1H-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBSPUOENILUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C=CC(=N2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13656823.png)
![(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13656828.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13656830.png)
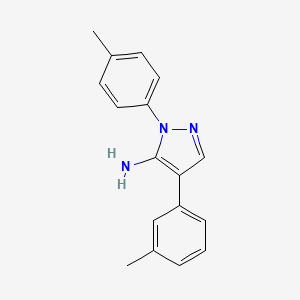
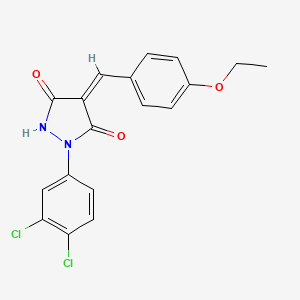

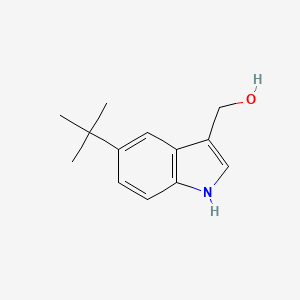

![4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13656873.png)
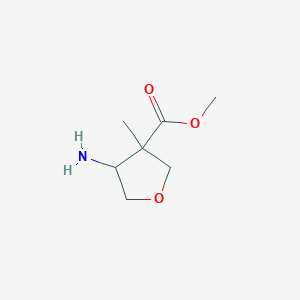
![3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13656883.png)

